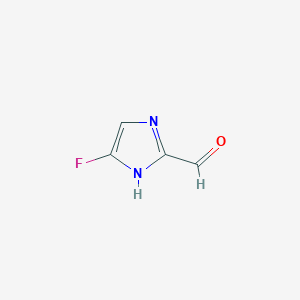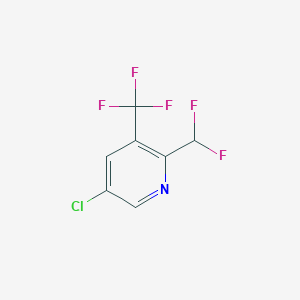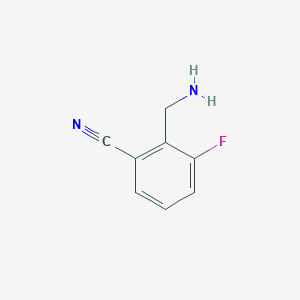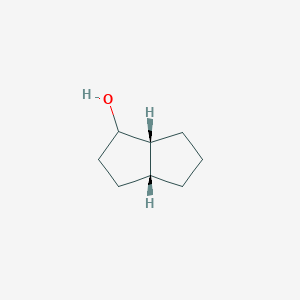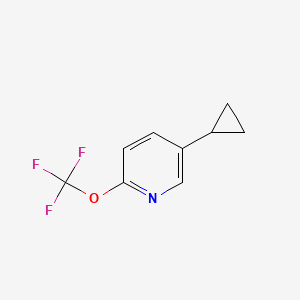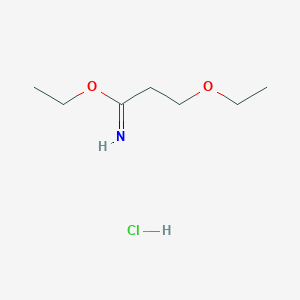
Ethyl 3-ethoxypropanimidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxypropanimidate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its white to light yellow crystalline appearance and is typically stored under inert gas conditions to prevent degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethoxypropanimidate hydrochloride typically involves the reaction of ethyl 3-ethoxypropanoate with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the hydrochloride salt. The general reaction scheme can be summarized as follows:
Starting Materials: Ethyl 3-ethoxypropanoate and an amine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis to confirm purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-ethoxypropanimidate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ethyl 3-ethoxypropanoic acid.
Reduction: Formation of ethyl 3-ethoxypropanamine.
Substitution: Formation of various substituted imidates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxypropanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which ethyl 3-ethoxypropanimidate hydrochloride exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it can modify biomolecules through covalent attachment, altering their activity or stability. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Ethyl 3-ethoxypropanimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-ethoxypropanoate: The parent ester from which the imidate is derived.
Ethyl 3-ethoxypropanamine: A reduced form of the imidate.
Diethyl malonmonoimidate hydrochloride: A structurally related compound with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable hydrochloride salts, making it a versatile reagent in both laboratory and industrial settings.
Propiedades
Número CAS |
20914-92-5 |
|---|---|
Fórmula molecular |
C7H16ClNO2 |
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
ethyl 3-ethoxypropanimidate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-9-6-5-7(8)10-4-2;/h8H,3-6H2,1-2H3;1H |
Clave InChI |
VGRIRHYTUUHCCP-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC(=N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)




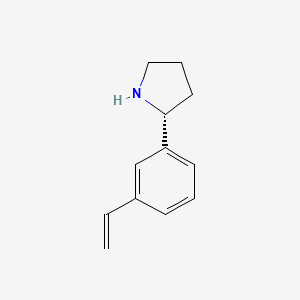
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)

![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
